5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two nitrogen atoms, making it a valuable scaffold in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-ethyl-1-methyl-1H-pyrazol-4-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethoxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The presence of the ethoxy and methyl groups can influence its binding affinity and selectivity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-5-methyl-1H-pyrazol-3-amine
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 1-Ethyl-4-methyl-1H-pyrazol-5-amine
Uniqueness
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which can enhance its solubility and reactivity compared to other pyrazole derivatives.
Biological Activity
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine is a compound of significant interest due to its diverse biological activities, which include anti-inflammatory, analgesic, and potential anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is a pyrazole derivative characterized by an ethoxy group at the 5-position and an ethyl group at the 3-position of the pyrazole ring. The compound's structure facilitates its interaction with various biological targets, influencing its pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. This inhibition leads to reduced production of pro-inflammatory mediators like prostaglandins .
- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been shown to influence transcription factors like NF-κB, which are pivotal in immune responses.
- Receptor Binding : It may bind to various receptors, altering their activity and thus impacting physiological responses.
Anti-inflammatory Effects
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit COX enzymes effectively, leading to decreased inflammation in models such as carrageenan-induced paw edema in rats .
Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |
---|---|---|
This compound | 5.40 µM | 0.01 µM |
Analgesic Activity
The compound has also been evaluated for analgesic properties. In animal models, it demonstrated significant pain relief comparable to standard analgesics like indomethacin, suggesting its potential utility in pain management .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives, including this compound, may possess anticancer activity. They have been reported to inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression .
Case Studies
A study conducted by Ramajayam et al. (2010) highlighted the efficacy of pyrazole derivatives against SARS-CoV proteases, suggesting that similar compounds could be explored for antiviral applications . Additionally, other research has identified specific pyrazole analogs as potent inhibitors against cancer-related targets, reinforcing the therapeutic potential of this class of compounds .
Safety and Toxicology
The safety profile of this compound has been assessed through acute toxicity studies in animal models. Results indicated that the compound exhibits a high safety margin with an LD50 greater than 2000 mg/kg, suggesting minimal risk at therapeutic doses .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
5-ethoxy-3-ethyl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-6-7(9)8(12-5-2)11(3)10-6/h4-5,9H2,1-3H3 |
InChI Key |
OVNNDWVVGWVIAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.